One primary function of (R)-Benzyl (1-hydroxypropan-2-yl)carbamate is as a protecting group in organic synthesis []. The benzyl group (C6H5CH2) serves to protect the hydroxyl (-OH) functionality of D-alanine, an amino acid, during chemical reactions. This protection allows for selective modification of other functional groups within the molecule while keeping the hydroxyl group intact. Once the desired modifications are complete, the benzyl group can be removed under specific conditions to reveal the free hydroxyl group [].